molecular formula C17H22N2O2 B4222116 1-(3-Methylphenyl)-3-(3-methylpiperidin-1-yl)pyrrolidine-2,5-dione

1-(3-Methylphenyl)-3-(3-methylpiperidin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B4222116
M. Wt: 286.37 g/mol
InChI Key: CPPRUIDOUJKMHS-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-3-(3-methylpiperidin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound. It belongs to the class of pyrrolidinediones, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylphenyl)-3-(3-methylpiperidin-1-yl)pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidinedione Core: This can be achieved through a cyclization reaction involving a suitable dicarboxylic acid derivative.

    Substitution Reactions: Introduction of the 3-methylphenyl and 3-methyl-1-piperidinyl groups can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)-3-(3-methylpiperidin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This could involve the conversion of the methyl groups to carboxylic acids.

    Reduction: Reduction of the pyrrolidinedione ring to a pyrrolidine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could yield pyrrolidine derivatives.

Scientific Research Applications

1-(3-Methylphenyl)-3-(3-methylpiperidin-1-yl)pyrrolidine-2,5-dione could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-3-(3-methylpiperidin-1-yl)pyrrolidine-2,5-dione would depend on its specific biological or chemical activity. It could involve interactions with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-3-(1-piperidinyl)-2,5-pyrrolidinedione
  • 1-(3-chlorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione

Uniqueness

1-(3-Methylphenyl)-3-(3-methylpiperidin-1-yl)pyrrolidine-2,5-dione is unique due to the presence of both the 3-methylphenyl and 3-methyl-1-piperidinyl groups, which could confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(3-methylphenyl)-3-(3-methylpiperidin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-12-5-3-7-14(9-12)19-16(20)10-15(17(19)21)18-8-4-6-13(2)11-18/h3,5,7,9,13,15H,4,6,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPRUIDOUJKMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2CC(=O)N(C2=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Methylphenyl)-3-(3-methylpiperidin-1-yl)pyrrolidine-2,5-dione
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1-(3-Methylphenyl)-3-(3-methylpiperidin-1-yl)pyrrolidine-2,5-dione
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1-(3-Methylphenyl)-3-(3-methylpiperidin-1-yl)pyrrolidine-2,5-dione
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1-(3-Methylphenyl)-3-(3-methylpiperidin-1-yl)pyrrolidine-2,5-dione
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1-(3-Methylphenyl)-3-(3-methylpiperidin-1-yl)pyrrolidine-2,5-dione

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